![molecular formula C8H14ClNO2 B2518329 2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide CAS No. 2411183-24-7](/img/structure/B2518329.png)
2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide
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Description
This compound is likely an amide, given the presence of the “propanamide” in its name. Amides are a type of functional group in organic chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). The “2-Chloro” indicates the presence of a chlorine atom, and the “[(1R,2R)-2-methoxycyclobutyl]” suggests a cyclobutyl ring structure with a methoxy group attached .
Molecular Structure Analysis
Based on its name, this compound likely has a complex three-dimensional structure. The presence of the terms “(1R,2R)” suggests that it has multiple chiral centers, which means it can exist in different enantiomeric forms .Chemical Reactions Analysis
As an amide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis under acidic or basic conditions. The presence of the chlorine atom might make it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-5(9)8(11)10-6-3-4-7(6)12-2/h5-7H,3-4H2,1-2H3,(H,10,11)/t5?,6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDHENKQMLMANJ-JXBXZBNISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC1OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1CC[C@H]1OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide |
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